molecular formula C16H15ClFN3S B4318320 5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione

5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione

Cat. No.: B4318320
M. Wt: 335.8 g/mol
InChI Key: VAQVKRCFHSPLML-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring substituted with chlorophenyl, ethyl, and fluorophenyl groups, which contribute to its distinctive properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3S/c1-2-16(11-7-9-12(17)10-8-11)19-15(22)21(20-16)14-6-4-3-5-13(14)18/h3-10,20H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVKRCFHSPLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and arylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazolidine ring and its substituents can bind to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or alteration of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group but differs in the ring structure.

    5-(4-chlorophenyl)-1,2,4-triazole-3-thione: Similar triazole ring but lacks the ethyl and fluorophenyl substituents.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione
Reactant of Route 2
5-(4-chlorophenyl)-5-ethyl-2-(2-fluorophenyl)-1,2,4-triazolidine-3-thione

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